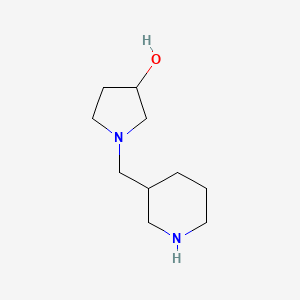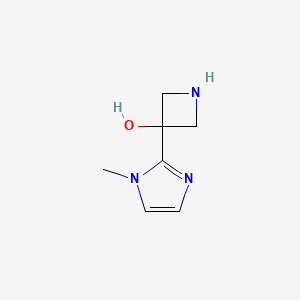
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that features both an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the azetidine ring is a four-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol typically involves the formation of the imidazole ring followed by the construction of the azetidine ring. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of the azetidine precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
科学的研究の応用
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The azetidine ring may interact with biological membranes, affecting their permeability and function. These interactions can modulate various pathways, leading to the compound’s observed effects .
類似化合物との比較
- 1-methyl-1H-imidazole
- Azetidine
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol
Comparison: Compared to 1-methyl-1H-imidazole, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has an additional azetidine ring, which imparts unique chemical and biological properties. The presence of both rings in a single molecule allows for more diverse interactions and applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3 |
InChIキー |
HQEKHMWCJJVBKW-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13248227.png)
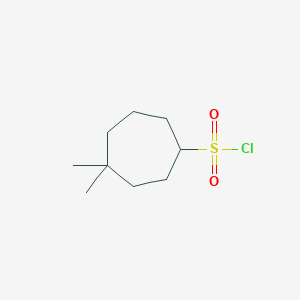
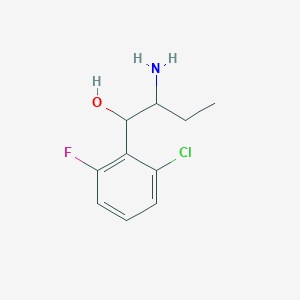
amine](/img/structure/B13248238.png)
![1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13248246.png)
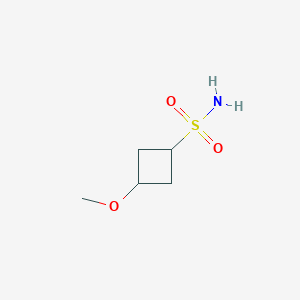
![3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13248261.png)
![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)



